molecular formula C7H14O4 B1363285 cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol CAS No. 55904-12-6

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

Cat. No.: B1363285
CAS No.: 55904-12-6
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is a chemical compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol typically involves the reaction of a suitable precursor with formaldehyde and a catalyst under controlled conditions. The reaction conditions often include a temperature range of 20-30°C and a pH of around 7-8 to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted dioxolane compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and dioxolane functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications .

Properties

IUPAC Name

[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Reactant of Route 2
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Reactant of Route 3
Reactant of Route 3
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Reactant of Route 4
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Reactant of Route 5
Reactant of Route 5
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Reactant of Route 6
Reactant of Route 6
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.